molecular formula C7H15NO B1626049 Ethyl pentanimidate CAS No. 999-09-7

Ethyl pentanimidate

Cat. No.: B1626049
CAS No.: 999-09-7
M. Wt: 129.2 g/mol
InChI Key: YKSUEQRNXOAPPK-UHFFFAOYSA-N
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Description

Ethyl pentanimidate, also known as ethyl valerimidate, is an organic compound with the molecular formula C7H15NO. It is an ester derivative of pentanimidic acid and is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the imidate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pentanimidate can be synthesized through the reaction of pentanoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of pentanoic acid with ethanol using a mineral acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the resulting ester is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl pentanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Aminolysis: Amines under mild heating.

    Alcoholysis: Alcohols in the presence of an acid catalyst.

Major Products Formed:

Scientific Research Applications

Ethyl pentanimidate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl pentanimidate exerts its effects involves its reactivity with nucleophiles. The imidate functional group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate

Comparison: Ethyl pentanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to other esters like ethyl acetate and methyl butyrate. This uniqueness makes it valuable in specific synthetic applications where the imidate functionality is required .

Properties

IUPAC Name

ethyl pentanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSUEQRNXOAPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484237
Record name ethyl valerimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-09-7
Record name ethyl valerimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 12.7 g (76.7 mmole) sample of ethyl valerimidate hydrochloride [prepared from valeronitrile, ethanol, and hydrogen chloride gas as described by A. J. Hill and I. Rabinowitz, J. Am. Chem. Soc., 48, 734 (1926)] was dissolved in 33% (w/w) potassium carbonate solution (made by dissolving 15 g of K2CO3 in 30 ml of H2O) and immediately extracted with ether (3×40 ml). The combined ether layers were dried over Na2SO4, filtered, and concentrated in vacuo to give 7.09 g (72%) of the product as a clear oil, which was used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pentanimidate
Reactant of Route 2
Ethyl pentanimidate

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